9-(2-methoxyethyl)-N-phenyl-9H-purin-6-amine
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Overview
Description
9-(2-methoxyethyl)-N-phenyl-9H-purin-6-amine: is a synthetic organic compound belonging to the purine class. This compound is characterized by the presence of a purine ring system substituted with a 2-methoxyethyl group at the 9-position and a phenyl group at the N-position. The purine ring is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)-N-phenyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine derivative is alkylated at the 9-position using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
N-Phenylation: The intermediate product is then subjected to N-phenylation using phenylamine under suitable conditions, often involving a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine ring or the phenyl group, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Reduced forms of the purine ring or phenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Molecular Probes: It can be used as a molecular probe in biochemical assays to study interactions with nucleic acids or proteins.
Medicine:
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: The compound may have applications in developing agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-N-phenyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
9-(2-hydroxyethyl)-N-phenyl-9H-purin-6-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
9-(2-ethoxyethyl)-N-phenyl-9H-purin-6-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness:
Methoxyethyl Group: The presence of the methoxyethyl group imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Phenyl Group: The phenyl group enhances the compound’s ability to interact with aromatic residues in proteins, potentially increasing its binding affinity and specificity.
Properties
IUPAC Name |
9-(2-methoxyethyl)-N-phenylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-20-8-7-19-10-17-12-13(15-9-16-14(12)19)18-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQSXJXCOGNDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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